5-Nitroquinoline 1-oxide

Mutagenicity Genotoxicity Structure-Activity Relationship

Sourcing 5-Nitroquinoline 1-oxide (5-NQO) demands isomer-specific precision; this compound's mutagenic profile is uniquely position-dependent, making it non-substitutable with 4-NQO for Ames assay positive controls or DNA ICL repair studies. As the essential baseline for nitroquinoline SAR investigations, your experimental endpoints require the defined 5-nitro isomer we supply—order ≥97% purity 5-NQO today to ensure your research stands on a validated, reproducible foundation.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 7613-19-6
Cat. No. B189532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitroquinoline 1-oxide
CAS7613-19-6
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=[N+]2[O-])C(=C1)[N+](=O)[O-]
InChIInChI=1S/C9H6N2O3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H
InChIKeyCMZRGZILWKLDMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitroquinoline 1-Oxide (CAS 7613-19-6): Core Identity and Baseline Specifications for Procurement


5-Nitroquinoline 1-oxide (5-NQO) is a heteroaromatic N-oxide belonging to the nitroquinoline class, characterized by a nitro group at the 5-position and an N-oxide functionality on the quinoline ring [1]. This compound is a crystalline solid with a molecular formula of C9H6N2O3 and a molecular weight of 190.16 g/mol [1]. Its infrared spectrum exhibits characteristic N-oxide and nitro group absorptions [2], and its mass spectrum provides a diagnostic molecular ion peak [3]. 5-NQO is primarily utilized as a model chemical carcinogen and mutagen in fundamental research due to its ability to induce DNA damage through the formation of reactive intermediates [4].

5-Nitroquinoline 1-Oxide: Why Generic Nitroquinoline Substitution Compromises Experimental Reproducibility


The biological and chemical behavior of nitroquinoline N-oxides is exquisitely sensitive to the position of the nitro substituent and the presence of the N-oxide moiety. 5-Nitroquinoline 1-oxide (5-NQO) exhibits a distinct mutagenic potency profile compared to its 4-nitro isomer (4-NQO), its non-oxide analog (5-NQ), and quaternized derivatives [1]. Studies show that 5-NQO is significantly more mutagenic than its N-methylated counterpart [1], and while 4-NQO demonstrates potent fungistatic activity, 5-NQO is completely inactive in the same assay [2]. These quantitative divergences in activity arise from differences in metabolic activation, DNA adduct formation, and redox cycling [3], rendering generic substitution within this class impossible without altering experimental outcomes. Procurement of the specific isomer is therefore non-negotiable for studies requiring defined mutagenic or carcinogenic endpoints.

5-Nitroquinoline 1-Oxide: Quantitative Differentiation Against Structural Analogs


Mutagenic Potency in Salmonella typhimurium TA100: 5-NQO vs. N-Methyl-5-NQ and 5-NQ

In the Ames test using Salmonella typhimurium TA100 without metabolic activation (S9 mix), 5-nitroquinoline 1-oxide (5-NQO) demonstrates a significantly higher mutagenic potency compared to its N-methylated quaternary ammonium analog (N-Me-5-NQ) [1]. The study explicitly notes that 'N-Me-5-NQ was less mutagenic than 5-NQ and 5-NQO' [1]. This establishes a clear hierarchy where the N-oxide is a more potent direct-acting mutagen than the methylated derivative.

Mutagenicity Genotoxicity Structure-Activity Relationship

Fungistatic Activity in Aspergillus niger: 5-NQO vs. 4-NQO

A comparative study of nitroquinoline N-oxides revealed a stark contrast in fungistatic activity against Aspergillus niger [1]. While 4-nitroquinoline-N-oxide (4-NQO) and 4-nitroquinaldine-N-oxide exhibit potent inhibitory effects, 5-nitroquinoline-N-oxide (5-NQO) was found to have 'no effect' [1]. This demonstrates a complete loss of antifungal activity upon shifting the nitro group from the 4- to the 5-position.

Antifungal Microbiology Structure-Activity Relationship

Synthesis Yield and Regioselectivity: Nitration of Quinoline 1-Oxide

The synthesis of 5-nitroquinoline 1-oxide is achieved via regioselective nitration of quinoline 1-oxide under specific acidic conditions . Mechanistic studies demonstrate that O-protonated quinoline 1-oxide directs nitration to the 5- and 8-positions, whereas the free (unprotonated) molecule is nitrated at the 4-position . A reported laboratory-scale synthesis yields the 5-nitro isomer with a melting point of 163-164 °C . This regiochemical control is essential for obtaining the pure 5-isomer, as the 4-isomer (4-NQO) is the thermodynamic product under different conditions.

Organic Synthesis Regioselectivity Process Chemistry

Mutagenic Enhancement by Fluorine Substitution: Para-Fluorination Effects on 5-NQO

Introduction of a fluorine atom at the para position relative to the nitro group in 5-nitroquinoline N-oxides (5-NQOs) markedly enhances mutagenic potency [1]. The study reports an enhancement ratio of '24-fold and more' for para-fluorinated derivatives compared to the parent non-fluorinated 5-NQO [1]. In contrast, ortho-fluorinated derivatives show no significant increase (enhancement ratios of 0.6, 0.8, and 1.7) [1]. This highlights the unique electronic and steric effects that can be leveraged to modulate the compound's activity, with the unsubstituted 5-NQO serving as the essential baseline for such structure-activity studies.

Drug Design Fluorine Chemistry Mutagenicity Modulation

Use as a Positive Control in Genotoxicity Screening: 5-NQO vs. 4-NQO

In standardized genotoxicity testing, nitroquinoline-N-oxide (NQNO) is employed as a positive control at a concentration of 40 ng/mL [1]. While 4-NQO is more commonly cited as a positive control for the Ames test [2], the specific isomer 5-NQO offers a distinct mutagenic spectrum. Its activity is modulated differently by metabolic activation systems compared to 4-NQO, making it a valuable orthogonal control for validating assay sensitivity to specific classes of direct-acting mutagens. The exact quantitative response (revertants/plate) for 5-NQO in specific tester strains can be derived from dose-response curves in published literature [3].

Genotoxicity Assays Ames Test Positive Control

DNA Binding and Adduct Formation: Covalent Crosslinking vs. Intercalation

5-Nitroquinoline 1-oxide exerts its genotoxic effects through covalent binding to bacterial DNA, forming stable crosslinks with DNA strands . This mechanism differs from simple intercalation and is a hallmark of its potent mutagenicity. In contrast, the 4-nitro isomer (4-NQO) is known to preferentially interact with guanine residues after metabolic activation [1]. The distinct adduct profiles and crosslinking capacity of 5-NQO make it a specialized tool for studying DNA repair pathways that resolve bulky covalent lesions, as opposed to pathways activated by oxidative damage or simple alkylation.

DNA Damage Molecular Mechanism Covalent Binding

5-Nitroquinoline 1-Oxide: Validated Application Scenarios for Scientific Procurement


Positive Control for Direct-Acting Mutagenicity in the Ames Test (TA100 Strain)

5-Nitroquinoline 1-oxide is used as a positive control in the Ames Salmonella/microsome mutagenicity assay, particularly with strain TA100, to validate the sensitivity of the test system to direct-acting mutagens [1]. Its established dose-response relationship (revertants/plate/nmol) [1] provides a benchmark for quantifying the mutagenic potency of unknown test compounds without the need for exogenous metabolic activation (S9 mix). This application leverages the compound's well-characterized and potent mutagenic activity, ensuring assay reliability and reproducibility.

Mechanistic Probe for DNA Crosslink Repair Pathways

Due to its capacity to form stable covalent crosslinks with DNA , 5-NQO serves as a specific chemical probe to investigate the cellular mechanisms of DNA interstrand crosslink (ICL) repair. Researchers utilize 5-NQO to induce ICLs in bacterial or mammalian cells, then study the recruitment and function of repair proteins (e.g., those involved in nucleotide excision repair or homologous recombination). This application is distinct from using 4-NQO, which induces different types of DNA lesions, allowing for pathway-specific dissection of genotoxic stress responses.

Structure-Activity Relationship (SAR) Studies in Nitroquinoline Mutagenicity

5-Nitroquinoline 1-oxide is the essential parent compound for SAR investigations aimed at understanding how substituent position and electronic effects modulate mutagenic potency within the nitroquinoline N-oxide class [1]. Its activity serves as the baseline against which the effects of fluorine substitution [1], alkylation [2], or other modifications are quantitatively compared (e.g., the ≥24-fold enhancement seen with para-fluorination [1]). This makes 5-NQO a cornerstone compound for academic and industrial labs studying the toxicology of heteroaromatic amines and nitroarenes.

Synthetic Intermediate for Functionalized Quinoline Derivatives

5-Nitroquinoline 1-oxide is a key starting material for the synthesis of 2-alkylamino and 2-dialkylamino derivatives of 5-nitroquinoline N-oxides [3]. The regioselective nitration at the 5-position under specific acidic conditions provides a unique handle for further functionalization, enabling the construction of compound libraries with potential biological activity. Its distinct melting point (163-164 °C) and spectral properties (IR, MS) [4] facilitate quality control and verification of synthetic intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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